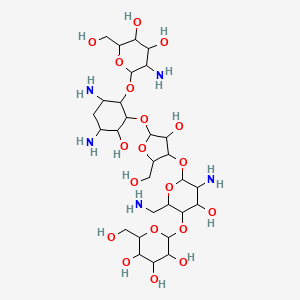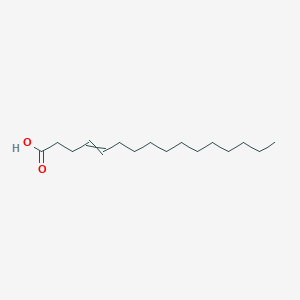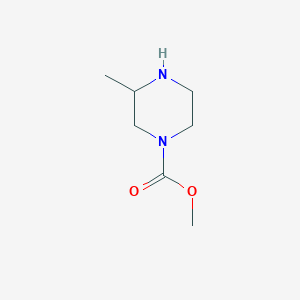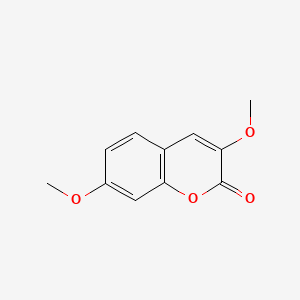
Dicyclohexyl-lambda~2~-stannane--water (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dicyclohexyl-lambda~2~-stannane–water (1/2) is a chemical compound that consists of dicyclohexyl-lambda~2~-stannane and water in a 1:2 ratio. This compound is a type of organotin compound, which are known for their applications in organic synthesis and industrial processes. Organotin compounds typically contain tin atoms bonded to carbon atoms, and they exhibit a wide range of chemical reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of dicyclohexyl-lambda~2~-stannane–water (1/2) can be achieved through various synthetic routes. One common method involves the reaction of dicyclohexylchlorostannane with water under controlled conditions. The reaction typically proceeds as follows:
(C6H11)2SnCl+H2O→(C6H11)2Sn(OH)+HCl
This reaction is carried out in an aqueous medium, and the resulting product is dicyclohexyl-lambda~2~-stannane–water (1/2).
Industrial Production Methods
Industrial production of dicyclohexyl-lambda~2~-stannane–water (1/2) involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and it often involves the use of advanced purification techniques such as distillation and crystallization to obtain the final product.
化学反応の分析
Types of Reactions
Dicyclohexyl-lambda~2~-stannane–water (1/2) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form dicyclohexyltin oxide.
Reduction: It can be reduced to form dicyclohexyltin hydride.
Substitution: The compound can undergo substitution reactions with halogens and other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are commonly used.
Major Products Formed
Oxidation: Dicyclohexyltin oxide.
Reduction: Dicyclohexyltin hydride.
Substitution: Various organotin halides depending on the halogen used.
科学的研究の応用
Dicyclohexyl-lambda~2~-stannane–water (1/2) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in Stille coupling reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of dicyclohexyl-lambda~2~-stannane–water (1/2) involves its interaction with various molecular targets. In chemical reactions, the tin atom acts as a central reactive site, facilitating the formation and breaking of chemical bonds. The compound can participate in catalytic cycles, where it undergoes oxidation and reduction reactions, enabling the synthesis of complex organic molecules.
類似化合物との比較
Similar Compounds
Dicyclohexylamine: A secondary amine with similar structural features but different chemical properties.
Dicyclohexyl-lambda~2~-stannane–toluene (3/1): Another organotin compound with different stoichiometry and applications.
Uniqueness
Dicyclohexyl-lambda~2~-stannane–water (1/2) is unique due to its specific stoichiometry and the presence of water in its structure. This compound exhibits distinct reactivity and applications compared to other organotin compounds, making it valuable in various scientific and industrial contexts.
特性
CAS番号 |
31611-11-7 |
|---|---|
分子式 |
C12H26O2Sn |
分子量 |
321.04 g/mol |
IUPAC名 |
dicyclohexyltin;dihydrate |
InChI |
InChI=1S/2C6H11.2H2O.Sn/c2*1-2-4-6-5-3-1;;;/h2*1H,2-6H2;2*1H2; |
InChIキー |
RQTKZBBGVTVELW-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)[Sn]C2CCCCC2.O.O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


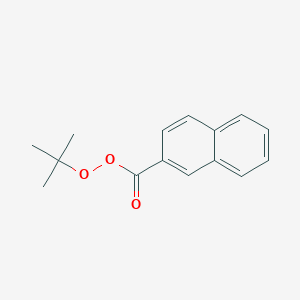
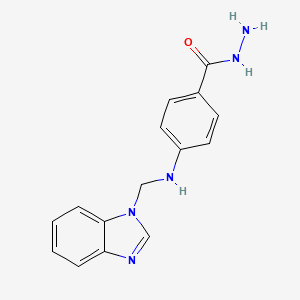
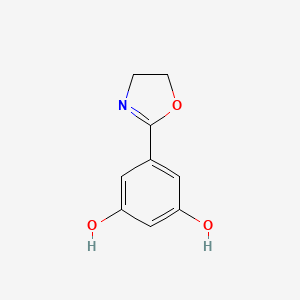
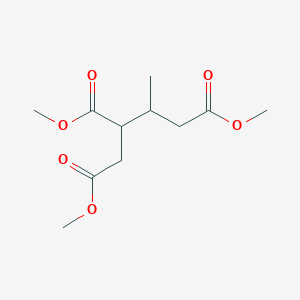

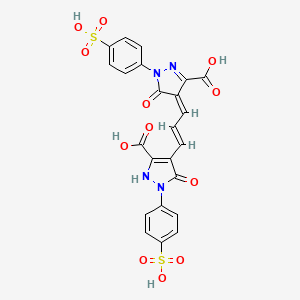
![Benz[a]anthracen-7-ol](/img/structure/B14686536.png)

